4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1256355-02-8
VCID: VC0173942
InChI: InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
SMILES: B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O
Molecular Formula: C10H15BClNO3
Molecular Weight: 243.494

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid

CAS No.: 1256355-02-8

Cat. No.: VC0173942

Molecular Formula: C10H15BClNO3

Molecular Weight: 243.494

* For research use only. Not for human or veterinary use.

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid - 1256355-02-8

Specification

CAS No. 1256355-02-8
Molecular Formula C10H15BClNO3
Molecular Weight 243.494
IUPAC Name [4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Standard InChI InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Standard InChI Key BHSHKCFCHGIRGG-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is identified by the CAS Registry Number 1256355-02-8 and possesses the molecular formula C10H15BClNO3 . The molecular weight of this compound is approximately 243.50 g/mol, with slight variations reported between 243.494 and 243.50 g/mol in different sources . This compound belongs to the broader family of arylboronic acids, which are widely recognized for their utility in organic synthesis.

Structural Features

The molecular structure of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid consists of a phenyl ring bearing three key functional groups:

  • A boronic acid group (-B(OH)2) directly attached to the phenyl ring

  • A chloro substituent at the 4-position of the phenyl ring

  • A 2-(dimethylamino)ethoxy substituent at the 3-position of the phenyl ring

This specific arrangement of functional groups distinguishes this compound from related boronic acid derivatives and contributes to its unique chemical behavior and applications in synthetic chemistry.

Physical and Chemical Properties

Solubility Characteristics

The solubility profile of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid can be inferred from its structure. The presence of both hydrophilic groups (boronic acid and dimethylaminoethoxy) and hydrophobic portions (aromatic ring and chloro substituent) suggests moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound likely has limited water solubility, which is common for many arylboronic acids.

Chemical Reactivity

The boronic acid functional group of this compound makes it particularly reactive in cross-coupling reactions, especially the Suzuki-Miyaura coupling. In these reactions, the boronic acid moiety undergoes transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. Additionally, the tertiary amine functionality (dimethylamino group) may participate in reactions as a base or coordinating group in certain transformations.

Synthetic Applications

Role in Cross-Coupling Reactions

The primary application of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is in cross-coupling reactions for the synthesis of complex molecules. The Suzuki-Miyaura coupling, in particular, represents a widely used methodology for forming carbon-carbon bonds between aryl halides and arylboronic acids in the presence of a palladium catalyst. This reaction is essential in various fields, including:

  • Pharmaceutical synthesis

  • Materials science

  • Fine chemical production

  • Agrochemical development

The efficiency of these reactions is often quantified using yields and reaction times, which vary based on the specific conditions employed.

Comparative Analysis with Related Compounds

Structural Analogues

Table 1: Comparison of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid1256355-02-8C10H15BClNO3243.50Reference compound
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid1704080-93-2C12H19BClNO3271.55Diethylamino instead of dimethylamino; reversed positions of chloro and aminoethoxy groups
{3-[2-(Dimethylamino)ethoxy]phenyl}boronic acid1139717-84-2C10H16BNO3209.05Lacks chloro substituent
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acidNot specifiedC10H15BClNO3243.50Positional isomer with chloro at 3-position and dimethylaminoethoxy at 4-position
Phenylboronic acid98-80-6C6H7BO2121.93Basic structure without substitutions

This comparison illustrates how small structural modifications can lead to compounds with potentially different chemical properties and applications. The positional arrangement of substituents, in particular, can significantly influence reactivity patterns and biological activities.

Property Comparisons

The presence of different functional groups and their positions affects several properties of these related compounds:

  • Solubility profiles: The dimethylamino group increases water solubility compared to unsubstituted phenylboronic acid

  • Reactivity in coupling reactions: Electronic effects of substituents influence reaction rates and yields

  • Potential biological interactions: Functional groups determine possible binding modes with biological targets

ParameterSpecificationReference
CAS Number1256355-02-8
Molecular FormulaC10H15BClNO3
Molecular Weight243.50 g/mol
Typical Purity96-97%
Intended UseResearch chemicals for organic synthesis
Regulatory StatusFor research use only; not for human or veterinary use

Analytical Characterization

Identification Methods

Characterization of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid typically involves multiple analytical techniques to confirm identity, structure, and purity. Documentation regarding this compound may include results from:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the arrangement of atoms

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantification

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and provides fragmentation patterns

Quality Control Considerations

For research applications, quality control of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid typically focuses on:

  • Chemical purity (typically >96%)

  • Absence of significant impurities that could interfere with synthetic applications

  • Consistent performance in targeted synthetic transformations

Current Research and Future Directions

Research Focus

Current research involving 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid primarily centers on its applications in organic synthesis, particularly in the context of cross-coupling reactions. The compound's potential utility in drug development contexts is also being explored, leveraging its unique structural features for the synthesis of complex bioactive molecules.

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